molecular formula C8H8ClNO3S B14501883 Acetyl(phenyl)sulfamyl chloride CAS No. 63489-51-0

Acetyl(phenyl)sulfamyl chloride

Cat. No.: B14501883
CAS No.: 63489-51-0
M. Wt: 233.67 g/mol
InChI Key: LBWVJGPGCSQJNX-UHFFFAOYSA-N
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Description

Acetyl(phenyl)sulfamyl chloride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group, a phenyl group, and a sulfamyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl(phenyl)sulfamyl chloride can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with phenylsulfonamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetyl(phenyl)sulfamyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic acids: Resulting from hydrolysis reactions.

Mechanism of Action

The mechanism of action of acetyl(phenyl)sulfamyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The acetyl and sulfamyl chloride groups make the compound reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Benzene sulfonyl chloride: Similar in structure but lacks the acetyl group.

    Toluene sulfonyl chloride: Contains a methyl group instead of the acetyl group.

    Methanesulfonyl chloride: A simpler sulfonyl chloride without the aromatic ring.

Uniqueness

Acetyl(phenyl)sulfamyl chloride is unique due to the presence of both an acetyl group and a phenyl group, which confer specific reactivity and properties.

Properties

CAS No.

63489-51-0

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

N-acetyl-N-phenylsulfamoyl chloride

InChI

InChI=1S/C8H8ClNO3S/c1-7(11)10(14(9,12)13)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

LBWVJGPGCSQJNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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